Chlorcyclizine Hydrochloride

Description

Properties

IUPAC Name |

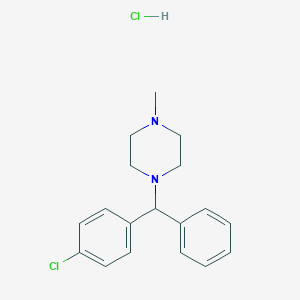

1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2.ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;/h2-10,18H,11-14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIJLVMSKDXAQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

129-71-5 |

Source

|

| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7045360 |

Source

|

| Record name | Chlorcyclizine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-21-9, 14362-31-3 |

Source

|

| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-methyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorcyclizine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14362-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorcyclizine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorcyclizine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014362313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLORCYCLIZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Histantin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorcyclizine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorcyclizine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorcyclizine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORCYCLIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPB7A7874U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chlorcyclizine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorcyclizine Hydrochloride is a first-generation antihistamine of the piperazine (B1678402) class with a multifaceted pharmacological profile. While its primary mechanism of action is the competitive antagonism of the histamine (B1213489) H1 receptor, it also exhibits notable antiviral properties, particularly against the Hepatitis C virus (HCV). Furthermore, like many first-generation antihistamines, it possesses anticholinergic and antiserotonergic activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

Histamine H1 Receptor Antagonism

This compound's principal therapeutic effect stems from its activity as a potent antagonist at the histamine H1 receptor.[1][2][3] Histamine, a key mediator in allergic and inflammatory responses, exerts its effects by binding to H1 receptors on various cell types, including smooth muscle and endothelial cells.[4] By competitively blocking the H1 receptor, Chlorcyclizine prevents histamine binding, thereby mitigating the classic symptoms of allergic reactions such as vasodilation, increased vascular permeability, and smooth muscle contraction.[5] This antagonism forms the basis of its clinical use in treating conditions like urticaria, rhinitis, and pruritus.[3][6]

Antiviral Activity: Inhibition of Hepatitis C Virus (HCV) Entry

A significant and extensively studied secondary mechanism of Chlorcyclizine is its potent inhibition of Hepatitis C Virus (HCV) entry into host cells.[6][7] This antiviral activity is independent of its antihistaminic properties. Research has demonstrated that Chlorcyclizine directly targets the HCV envelope glycoprotein (B1211001) E1, a key component of the viral fusion machinery.[8] By binding to a hydrophobic pocket within the E1 protein, Chlorcyclizine interferes with the conformational changes necessary for the fusion of the viral and host cell membranes, thus effectively blocking the entry of the viral genome into the cytoplasm and preventing infection.[8]

Secondary Pharmacological Activities

As a first-generation antihistamine, this compound is known to cross the blood-brain barrier, leading to central nervous system effects such as sedation.[5] This is attributed to its interaction with central H1 receptors. Additionally, Chlorcyclizine exhibits anticholinergic and antiserotonergic properties, which contribute to some of its therapeutic effects and side-effect profile.[6][9] The anticholinergic action, resulting from the blockade of muscarinic acetylcholine (B1216132) receptors, can lead to effects such as dry mouth and reduced secretions.[2] Its antiserotonergic activity involves interaction with serotonin (B10506) receptors, though this is less well-characterized quantitatively.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the pharmacological activity of this compound and provides context for its off-target activities based on data from other first-generation antihistamines.

| Target | Parameter | Value | Species/System | Reference |

| Primary Target | ||||

| Histamine H1 Receptor | Kᵢ | 9 nM | Mammalian Brain Membranes | [1] |

| Antiviral Activity | ||||

| Hepatitis C Virus (HCV) | EC₅₀ | 44 nM | In vitro (HCV infection) | [1] |

| Secondary/Off-Target Activities (Contextual Data) | ||||

| Muscarinic Receptors | Kᵢ (range for various first-generation antihistamines) | 5.0 - 38 nM (high affinity group) | Bovine Cerebral Cortex | [7] |

| Muscarinic Receptors | Kᵢ (range for various first-generation antihistamines) | 3,600 - 30,000 nM (low affinity group) | Bovine Cerebral Cortex | [7] |

Signaling Pathways and Logical Relationships

Histamine H1 Receptor Signaling Pathway

Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. The receptor is coupled to the Gq/11 family of G-proteins. Upon histamine binding, the Gα subunit activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to a variety of downstream cellular responses, including smooth muscle contraction and inflammatory gene expression. Chlorcyclizine, as an antagonist, blocks the initial step of this cascade by preventing histamine binding.

Inhibition of HCV Entry

The antiviral action of Chlorcyclizine against HCV is a multi-step process that it effectively curtails at the entry stage. The virus first attaches to the host cell surface via receptors, followed by endocytosis. The acidic environment of the endosome triggers conformational changes in the HCV envelope glycoproteins, leading to the fusion of the viral and endosomal membranes. Chlorcyclizine specifically inhibits this crucial fusion step.

Detailed Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Mepyramine (a potent H1 antagonist).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM Mianserin).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, prepare the following in triplicate:

-

Total Binding: 50 µL of [³H]-Mepyramine (final concentration ~1-2 nM) and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of [³H]-Mepyramine and 50 µL of Mianserin (final concentration 10 µM).

-

Competitive Binding: 50 µL of [³H]-Mepyramine and 50 µL of varying concentrations of this compound.

-

-

Incubation: Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well. Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of Chlorcyclizine that inhibits 50% of specific binding) from the resulting competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

In Vitro HCV Infection Assay

This protocol describes an in vitro assay to determine the half-maximal effective concentration (EC₅₀) of this compound against HCV infection.

Materials:

-

Cells: Huh-7.5 cells (a human hepatoma cell line highly permissive to HCV infection).

-

Virus: Cell culture-produced HCV (HCVcc), typically a reporter virus expressing luciferase (HCV-Luc) for easy quantification.

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Test Compound: this compound.

-

Luciferase Assay Reagent.

-

Luminometer.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed Huh-7.5 cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the compound dilutions.

-

Infection: Immediately after adding the compound, infect the cells with HCV-Luc at a multiplicity of infection (MOI) of 0.01.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

Lysis and Luciferase Assay: After the incubation period, wash the cells with PBS and lyse them. Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the luciferase readings to a vehicle control (cells infected with HCV but without the drug).

-

Plot the percentage of HCV infection inhibition against the log concentration of this compound.

-

Determine the EC₅₀ value from the resulting dose-response curve.

-

A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to determine the CC₅₀ (50% cytotoxic concentration) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

-

Conclusion

This compound is a pharmacologically active compound with a well-defined primary mechanism of action as a histamine H1 receptor antagonist. Its significant antiviral activity against HCV, through the novel mechanism of entry inhibition by targeting the E1 glycoprotein, presents an exciting avenue for drug repurposing and development. The presence of anticholinergic and antiserotonergic activities is characteristic of its class and should be considered in its overall pharmacological profile. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize the multifaceted actions of this compound.

References

- 1. Hepatitis C virus Cell-to-cell Spread Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sketchviz.com [sketchviz.com]

- 3. lornajane.net [lornajane.net]

- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional Analysis of Hepatitis C Virus Envelope Proteins, Using a Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Discovery and Synthesis of Chlorcyclizine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorcyclizine (B1668710) Hydrochloride is a first-generation piperazine (B1678402) H1-antihistamine that has been in clinical use for decades for the treatment of allergic conditions such as urticaria and rhinitis.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and core pharmacological properties of Chlorcyclizine Hydrochloride. Detailed experimental protocols for its synthesis are provided, along with a compilation of its key physicochemical and pharmacological data. Furthermore, this guide illustrates the primary synthesis workflows and its mechanism of action through detailed diagrams, offering a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction and Discovery

This compound was first synthesized in the 1940s, emerging as part of the first wave of antihistaminic agents.[1] As a diphenylmethylpiperazine derivative, it demonstrated efficacy in antagonizing the effects of histamine (B1213489), a key mediator in allergic responses.[2] Its development marked a significant step in providing symptomatic relief for various allergic disorders. Beyond its primary antihistaminic activity, Chlorcyclizine also exhibits anticholinergic, antiserotonergic, and local anesthetic properties.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of Chlorcyclizine and its hydrochloride salt is presented in Table 1. This data is crucial for its formulation and understanding its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₁ClN₂ (Chlorcyclizine) C₁₈H₂₂Cl₂N₂ (Chlorcyclizine HCl) | [4][5] |

| Molecular Weight | 300.8 g/mol (Chlorcyclizine) 337.3 g/mol (Chlorcyclizine HCl) | [5][6] |

| Melting Point | 226-227 °C (as Hydrochloride) | [4] |

| Solubility | Water: Freely soluble (as Dihydrochloride) Alcohol: 1 g in 11 mL Chloroform: 1 g in 4 mL Ether, Benzene: Practically insoluble | [4] |

| pKa | pKa₁ = 7.81, pKa₂ = 2.43 | [4] |

| LogP | 3.45 | [4][6] |

| Appearance | Oil (free base) | [4][6] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common and industrially relevant methods are outlined below.

Synthesis Workflow Overview

The general workflow for the synthesis of this compound involves the formation of a key intermediate, a substituted benzhydryl halide, followed by its reaction with N-methylpiperazine.

Caption: General workflow for the synthesis of Chlorcyclizine HCl.

Detailed Experimental Protocols

Two primary synthetic routes are detailed below.

Route 1: From 4-Chlorobenzophenone

This route involves the reduction of the ketone to a secondary alcohol, followed by halogenation and subsequent alkylation of N-methylpiperazine. A variation of this is a three-step, one-pot synthesis.

Experimental Protocol:

-

Reduction of 4-Chlorobenzophenone: To a solution of 4-chlorobenzophenone in a suitable solvent (e.g., methanol), add a reducing agent such as sodium borohydride (B1222165) in portions at a controlled temperature (e.g., 0-5 °C). Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and extract the product, (4-chlorophenyl)(phenyl)methanol.

-

Bromination of (4-chlorophenyl)(phenyl)methanol: Dissolve the alcohol from the previous step in a suitable solvent (e.g., toluene). Add hydrobromic acid and heat the mixture to reflux. Monitor the reaction for the formation of 1-(bromo(phenyl)methyl)-4-chlorobenzene. After completion, cool the reaction mixture and isolate the crude product.

-

Alkylation of N-Methylpiperazine: In a reaction vessel, combine the crude 1-(bromo(phenyl)methyl)-4-chlorobenzene, N-methylpiperazine, a solvent (e.g., a mixture of petroleum ether and ethyl acetate), and a base (e.g., anhydrous sodium carbonate). Heat the mixture and monitor the reaction.[7]

-

Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. Adjust the pH of the aqueous layer to 5-6 with a 50% NaOH solution.[7] Separate the organic layer and concentrate it to obtain the crude Chlorcyclizine free base. The crude product can be purified by recrystallization or chromatography.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in the same solvent. The this compound will precipitate and can be collected by filtration, washed, and dried.

Route 2: From 4-Chlorodiphenylmethane

This method involves the direct bromination of 4-chlorodiphenylmethane followed by alkylation.

Experimental Protocol:

-

Bromination of 4-Chlorodiphenylmethane: In a reaction vessel, charge 4-chlorodiphenylmethane. Under stirring, slowly add bromine. After the addition is complete, gently warm the reaction mixture to 50-55 °C and maintain this temperature until the reaction is complete as monitored by TLC.[7]

-

Alkylation and Salt Formation: The resulting crude 1-(bromo(phenyl)methyl)-4-chlorobenzene is then reacted with N-methylpiperazine in the presence of a solvent and a base, as described in Route 1, step 3. Following the alkylation, an acidic work-up with hydrochloric acid can directly yield the crude this compound.[7]

-

Refining and Purification: The crude this compound is then purified by recrystallization from a suitable solvent such as ethyl acetate, methanol, or ethanol (B145695) to yield the final product.[7]

Pharmacology

Mechanism of Action

This compound primarily exerts its effects as a potent antagonist of the histamine H1 receptor.[8][9] During an allergic response, histamine is released from mast cells and binds to H1 receptors on various cells, leading to symptoms like vasodilation, increased capillary permeability, and smooth muscle contraction.[1] By competitively blocking the H1 receptor, Chlorcyclizine prevents histamine from binding and initiating this signaling cascade, thereby alleviating allergic symptoms.[10]

Additionally, Chlorcyclizine exhibits anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors.[1] This action contributes to its side effect profile, including drowsiness and dry mouth, as it can cross the blood-brain barrier.[1]

Caption: Mechanism of action of Chlorcyclizine HCl at the H1 receptor.

Pharmacological Data

A summary of key pharmacological data for Chlorcyclizine is presented in Table 2.

Table 2: Pharmacological Data for Chlorcyclizine

| Parameter | Value | Receptor/Target | Reference |

| Ki | 9 nM | Histamine H1 Receptor | [8] |

| EC₅₀ | 44 nM | Anti-Hepatitis C Virus (HCV) activity | [8] |

| Activity | Anticholinergic, Antiserotonergic, Local Anesthetic | Various | [2][3] |

Experimental Workflow for Pharmacological Evaluation

A general workflow for evaluating the H1 receptor antagonist activity of a compound like this compound is depicted below.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Chlorcyclizine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Chlorcyclizine | C18H21ClN2 | CID 2710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C18H22Cl2N2 | CID 62413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CHLORCYCLIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. CN103613567A - Synthetic process for this compound - Google Patents [patents.google.com]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

Chlorcyclizine Hydrochloride: A Technical Guide for First-Generation Antihistamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcyclizine (B1668710) hydrochloride is a first-generation antihistamine belonging to the diphenylmethylpiperazine class. First synthesized in the 1940s, it has been utilized for the symptomatic relief of various allergic conditions, including urticaria, allergic rhinitis, and pruritus.[1] As a first-generation agent, it readily crosses the blood-brain barrier, leading to the characteristic sedative effects associated with this class. Beyond its primary H₁-receptor antagonism, chlorcyclizine also exhibits anticholinergic, antiserotonergic, and local anesthetic properties.[1][2] This guide provides an in-depth technical overview of its core pharmacology, experimental evaluation, and key data relevant to research and development.

Mechanism of Action

Chlorcyclizine functions as a potent and competitive inverse agonist at the histamine (B1213489) H₁ receptor.[3] Its therapeutic effects in allergic conditions are derived from blocking the actions of histamine on vascular smooth muscle, capillary endothelium, and sensory nerves.

Histamine H₁ Receptor Signaling

The histamine H₁ receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 subunit.[4] Upon histamine binding, the receptor undergoes a conformational change, activating Gαq/11. This activation initiates a downstream signaling cascade:

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C-beta (PLCβ).

-

Second Messenger Production: PLCβ hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5]

-

Downstream Effects:

-

IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[5]

-

DAG and the increased intracellular Ca²⁺ concertedly activate Protein Kinase C (PKC).[5] This cascade ultimately leads to the physiological responses associated with histamine release, such as smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves causing itch and pain.

-

Inhibition by Chlorcyclizine

Chlorcyclizine binds to the H₁ receptor, stabilizing it in an inactive conformation. This prevents histamine from binding and initiating the Gαq/11-mediated signaling cascade, thereby antagonizing its effects and alleviating allergic symptoms.[6]

References

- 1. Chlorcyclizine - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. A Clinical Study of Chlorcyclizine Hydrochloride, ‘Perazil’, A New Antihistaminic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Historical control data on developmental toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlorcyclizine | C18H21ClN2 | CID 2710 - PubChem [pubchem.ncbi.nlm.nih.gov]

Anticholinergic Properties of Chlorcyclizine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorcyclizine (B1668710) Hydrochloride, a first-generation piperazine (B1678402) derivative antihistamine, is recognized for its primary action as a histamine (B1213489) H1 receptor antagonist. However, like many first-generation antihistamines, it also possesses notable anticholinergic properties, contributing to both its therapeutic applications and its side-effect profile. This technical guide provides an in-depth analysis of the anticholinergic characteristics of Chlorcyclizine Hydrochloride, presenting available quantitative data, detailed experimental methodologies for its assessment, and a visualization of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

Introduction

Chlorcyclizine has been utilized for the symptomatic relief of allergic conditions such as urticaria and rhinitis.[1] Its clinical utility has also extended to the management of motion sickness, an application that is indicative of its central nervous system activity and, in part, its anticholinergic effects.[2] The anticholinergic activity of Chlorcyclizine arises from its ability to act as an antagonist at muscarinic acetylcholine (B1216132) receptors. This action can lead to a range of physiological effects, including dryness of the mouth, blurred vision, urinary retention, and constipation.[3] Understanding the specifics of its interaction with muscarinic receptors is crucial for optimizing its therapeutic use and for the development of newer agents with improved selectivity.

Quantitative Assessment of Anticholinergic Activity

Direct quantitative data on the anticholinergic properties of this compound is limited in publicly available literature. However, data from closely related compounds and different assessment methodologies can provide valuable insights into its potential potency.

Muscarinic Receptor Binding Affinity

Radioligand binding assays are a standard in vitro method to determine the affinity of a compound for a specific receptor. While specific Ki values for Chlorcyclizine at various muscarinic receptor subtypes are not readily found, a study on the antimuscarinic effects of several H1-receptor antagonists provides data for a structurally analogous compound, homochlorcyclizine.[4] Homochlorcyclizine, which differs from chlorcyclizine only by the substitution of an ethyl group for a methyl group on the piperazine ring, demonstrated high affinity for muscarinic receptors.[4]

Table 1: Muscarinic Receptor Binding Affinity of Homochlorcyclizine

| Compound | Receptor Source | Radioligand | Ki (nM) | Reference |

| Homochlorcyclizine | Bovine Cerebral Cortex | [3H]Quinuclidinyl benzilate ([3H]QNB) | 5.0-38 | [4] |

This high affinity of a close structural analog strongly suggests that this compound also possesses significant binding affinity for muscarinic receptors.

Functional Antagonist Activity

Functional assays, such as the isolated guinea pig ileum test, are employed to measure the antagonistic effect of a compound on smooth muscle contraction induced by a muscarinic agonist. The potency of the antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. While a specific pA2 value for Chlorcyclizine is not available in the reviewed literature, its known efficacy in treating motion sickness suggests a functionally significant anticholinergic effect in vivo.[2]

Experimental Protocols

The following sections detail the standard experimental methodologies used to quantify the anticholinergic properties of a compound like this compound.

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of this compound for muscarinic receptors.

Objective: To quantify the binding affinity of this compound to muscarinic acetylcholine receptors.

Materials:

-

Tissue source rich in muscarinic receptors (e.g., bovine cerebral cortex, rat brain homogenate, or cells expressing specific muscarinic receptor subtypes).

-

Radiolabeled muscarinic antagonist (e.g., [3H]Quinuclidinyl benzilate ([3H]QNB)).

-

Unlabeled this compound.

-

A high-affinity unlabeled muscarinic antagonist (e.g., atropine) for determining non-specific binding.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue source in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.

-

Assay Setup: In a series of tubes or a microplate, combine the prepared membranes, a fixed concentration of the radioligand ([3H]QNB), and varying concentrations of unlabeled this compound.

-

Total and Non-specific Binding: Include control tubes with only the membranes and radioligand for total binding, and tubes with membranes, radioligand, and a saturating concentration of a potent unlabeled antagonist (e.g., atropine) to determine non-specific binding.

-

Incubation: Incubate the samples at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. The IC50 value (the concentration of Chlorcyclizine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Isolated Guinea Pig Ileum (pA2 Determination)

This protocol describes a classic pharmacological preparation to assess the functional anticholinergic activity of this compound.

Objective: To determine the functional antagonist potency (pA2 value) of this compound against muscarinic receptor-mediated smooth muscle contraction.

Materials:

-

Guinea pig.

-

Organ bath system with a transducer and recording device.

-

Tyrode's solution (physiological salt solution).

-

Muscarinic agonist (e.g., acetylcholine or carbachol).

-

This compound.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the ileum segment and suspend it in an organ bath containing oxygenated Tyrode's solution maintained at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 30-60 minutes), with regular changes of the Tyrode's solution.

-

Agonist Concentration-Response Curve (Control): Obtain a cumulative concentration-response curve for the muscarinic agonist by adding increasing concentrations of the agonist to the organ bath and recording the contractile response until a maximal response is achieved.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a fixed concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 20-30 minutes).

-

Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of this compound, repeat the cumulative concentration-response curve for the muscarinic agonist.

-

Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of this compound.

-

Data Analysis: Plot the log of the agonist concentration versus the response for each concentration of this compound. The Schild plot is then constructed by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the Schild plot gives the pA2 value. A slope of the Schild regression that is not significantly different from unity suggests competitive antagonism.

Muscarinic Receptor Signaling Pathways

Chlorcyclizine exerts its anticholinergic effects by blocking the binding of acetylcholine to muscarinic receptors. These G protein-coupled receptors are classified into five subtypes (M1-M5). The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and also activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Structure-Activity Relationship

The anticholinergic activity of this compound is intrinsically linked to its chemical structure as a diphenylmethylpiperazine derivative.[4][5] Key structural features that contribute to its affinity for muscarinic receptors include:

-

The Diphenylmethyl Moiety: The two phenyl rings provide a bulky hydrophobic structure that can interact with the receptor binding pocket.

-

The Piperazine Ring: This nitrogen-containing heterocyclic ring is a common feature in many antihistamines and is crucial for the molecule's interaction with both histamine and muscarinic receptors.

-

The N-methyl Group: The methyl substituent on the distal nitrogen of the piperazine ring can influence the molecule's basicity and its fit within the receptor.

The overall conformation and electronic properties of the molecule allow it to bind to the orthosteric site of muscarinic receptors, thereby preventing the binding of the endogenous ligand, acetylcholine.

Conclusion

This compound exhibits clear anticholinergic properties, which are a significant aspect of its pharmacological profile. While direct quantitative data for this specific compound is sparse, evidence from its structural analog, homochlorcyclizine, indicates a high affinity for muscarinic receptors. The established experimental protocols for radioligand binding and isolated tissue functional assays provide robust methods for the further characterization of its anticholinergic activity. A thorough understanding of these properties is essential for the safe and effective clinical use of this compound and for guiding the development of future medications with improved receptor selectivity and side-effect profiles.

References

- 1. Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

Repurposing Chlorcyclizine Hydrochloride for Oncological Applications: A Technical Guide

An In-Depth Examination of the Antihistamine's Potential as a Novel Cancer Therapeutic

Abstract

Chlorcyclizine hydrochloride (CCZ), a first-generation antihistamine, is emerging as a promising candidate for drug repurposing in oncology. This technical guide provides a comprehensive overview of the preclinical evidence supporting CCZ's potential as a cancer therapeutic. The primary mechanism of action in the context of cancer appears to be the inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of cellular processes frequently dysregulated in tumorigenesis. This document details the molecular mechanisms, summarizes key preclinical data, provides exemplary experimental protocols, and visualizes the involved cellular pathways to offer a thorough resource for researchers, scientists, and drug development professionals.

Introduction

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a streamlined and cost-effective approach to expanding the arsenal (B13267) of anti-cancer agents. This compound, a compound with a long history of safe use as an H1-antihistamine, has been identified as a potent inhibitor of oncogenic signaling pathways, sparking interest in its potential as a cancer therapeutic. This guide will delve into the scientific underpinnings of this potential, with a focus on its application in difficult-to-treat cancers such as glioblastoma.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is largely quiescent in adult tissues. Its aberrant reactivation is a hallmark of several cancers, including glioblastoma, medulloblastoma, and basal cell carcinoma, where it drives tumor growth and maintenance. The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHh) to the Patched (PTCH) receptor. This binding relieves PTCH's inhibition of Smoothened (SMO), a G protein-coupled receptor. The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors, which in turn upregulate the expression of genes involved in cell proliferation, survival, and differentiation.

Preclinical studies have identified Chlorcyclizine as a direct inhibitor of SMO, effectively blocking the downstream activation of the Hh pathway. By targeting SMO, CCZ can halt the proliferative signals that drive the growth of Hh-dependent tumors.

Unraveling the Pharmacokinetic Profile of Chlorcyclizine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorcyclizine (B1668710) Hydrochloride, a first-generation piperazine (B1678402) derivative antihistamine, has been utilized for the symptomatic relief of allergic reactions. A thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is fundamental for its optimal therapeutic use and for guiding further drug development efforts. This technical guide provides an in-depth overview of the pharmacokinetics of Chlorcyclizine Hydrochloride, presenting available quantitative data, detailing experimental methodologies for its study, and visualizing key pathways and workflows.

Pharmacokinetic Parameters

Chlorcyclizine is readily absorbed after oral administration and is extensively distributed throughout the body.[1][2] Its pharmacokinetic properties are characterized by a relatively long half-life and significant metabolism in the liver. The principal metabolic pathways involve N-demethylation to its active metabolite, norchlorcyclizine, and N-oxidation.[1][2] Excretion occurs primarily through the urine.[1]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Adults (Single Oral Dose)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 5 hours | [1] |

| Peak Plasma Concentration (Cmax) of Chlorcyclizine | ~0.05 mg/L | [1] |

| Peak Plasma Concentration (Cmax) of Norchlorcyclizine | ~0.03 mg/L | [1] |

| Biological Half-life (t½) | ~12 hours | |

| Plasma Protein Binding | 85-90% | [1] |

Following a single oral dose of 2 mg/kg to four subjects.

Table 2: Plasma Concentration of Norchlorcyclizine in Healthy Human Adults (Multiple Oral Dosing)

| Time Point | Plasma Concentration | Reference |

| First day after cessation of treatment | 0.05 to 0.11 mg/L | [1] |

| 10th day after cessation of treatment | 0.02 to 0.04 mg/L | [1] |

Following oral administration of 50 mg three times a day for six days.

Experimental Protocols

The determination of Chlorcyclizine and its metabolites in biological matrices is crucial for pharmacokinetic studies. While specific protocols for Chlorcyclizine are not extensively detailed in recent literature, methodologies for the closely related compound, cyclizine, provide a strong framework.

Quantification of Chlorcyclizine and Norchlorcyclizine in Human Plasma by LC-MS/MS

This section outlines a likely experimental protocol for the simultaneous quantification of Chlorcyclizine and its primary metabolite, norchlorcyclizine, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

2.1.1. Sample Preparation: Protein Precipitation

-

To a 100 µL aliquot of human plasma, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of Chlorcyclizine or a structurally similar compound).

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2.1.2. Chromatographic Conditions

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

2.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Chlorcyclizine: Precursor ion > Product ion (specific m/z values to be determined).

-

Norchlorcyclizine: Precursor ion > Product ion (specific m/z values to be determined).

-

Internal Standard: Precursor ion > Product ion (specific m/z values to be determined).

-

2.1.4. Calibration and Quality Control

-

Prepare calibration standards and quality control samples by spiking known concentrations of Chlorcyclizine and norchlorcyclizine into blank human plasma.

-

Analyze these samples alongside the study samples to ensure the accuracy and precision of the assay.

Visualizations

Metabolic Pathway of Chlorcyclizine

The primary metabolic transformation of Chlorcyclizine occurs in the liver through two main pathways: N-demethylation and N-oxidation.

Caption: Metabolic conversion of Chlorcyclizine.

Experimental Workflow for a Human Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an orally administered drug like this compound.

Caption: Workflow of a pharmacokinetic study.

Conclusion

The pharmacokinetic profile of this compound is characterized by ready oral absorption, wide distribution, and hepatic metabolism to norchlorcyclizine and chlorcyclizine N-oxide. While key parameters such as Tmax, Cmax for a single dose, and plasma protein binding have been documented, a comprehensive human pharmacokinetic profile including clearance and volume of distribution remains to be fully elucidated in publicly available literature. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting further research to fill these knowledge gaps, which is essential for the continued safe and effective use of this antihistamine and for the development of new chemical entities based on its structure.

References

Exploring the Antiserotonergic Profile of Chlorcyclizine Hydrochloride: A Technical Guide

Quantitative Assessment of Receptor Binding Affinity

To determine the binding profile of Chlorcyclizine Hydrochloride at various serotonin (B10506) receptors, competitive radioligand binding assays are essential. These assays measure the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand with known high affinity for that receptor.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, etc.).

Materials:

-

Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest.

-

A suitable radioligand for each receptor subtype (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).

-

This compound stock solution of known concentration.

-

Incubation buffer specific to the receptor subtype.

-

Non-specific binding control (a high concentration of a known, non-radiolabeled antagonist for the receptor).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Binding Affinity Profile

The Ki values obtained from these experiments should be summarized in a clear and structured table to allow for easy comparison of Chlorcyclizine's affinity across different serotonin receptor subtypes.

| Receptor Subtype | Radioligand Used | Ki of Chlorcyclizine (nM) |

| 5-HT1A | [Data Not Available] | [Data Not Available] |

| 5-HT2A | [Data Not Available] | [Data Not Available] |

| 5-HT2B | [Data Not Available] | [Data Not Available] |

| 5-HT2C | [Data Not Available] | [Data Not Available] |

| 5-HT3 | [Data Not Available] | [Data Not Available] |

| 5-HT6 | [Data Not Available] | [Data Not Available] |

| 5-HT7 | [Data Not Available] | [Data Not Available] |

Functional Antagonism Characterization

Functional assays are crucial to determine whether the binding of this compound to a serotonin receptor results in a biological response (agonism) or the inhibition of the response to serotonin (antagonism).

Experimental Protocol: In Vitro Functional Assay (Calcium Mobilization for 5-HT2A Receptors)

Objective: To determine the functional potency of this compound as an antagonist at the human 5-HT2A receptor by measuring its ability to inhibit serotonin-induced intracellular calcium mobilization.

Materials:

-

A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Serotonin (agonist) stock solution.

-

This compound stock solution.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader capable of kinetic reading.

Procedure:

-

Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a specific period.

-

Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80 concentration to elicit a robust response) to the wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis:

-

Determine the maximum fluorescence response for each concentration of this compound.

-

Plot the percentage of inhibition of the serotonin response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

To determine the nature of the antagonism (competitive vs. non-competitive), perform a Schild analysis. This involves generating serotonin dose-response curves in the presence of several fixed concentrations of this compound. A linear Schild plot with a slope of 1 is indicative of competitive antagonism. The pA2 value, a measure of antagonist potency, can be derived from this analysis.[4]

-

Data Presentation: Functional Antagonism

The results from the functional assays should be presented in a table summarizing the potency of this compound as an antagonist at different serotonin receptors.

| Receptor Subtype | Functional Assay | Antagonist Potency (IC50 or pA2) |

| 5-HT2A | Calcium Mobilization | [Data Not Available] |

| 5-HT2C | Calcium Mobilization | [Data Not Available] |

| 5-HT1A | cAMP Inhibition | [Data Not Available] |

Signaling Pathway Analysis

Understanding which intracellular signaling pathways are affected by Chlorcyclizine's interaction with serotonin receptors is key to elucidating its mechanism of action.

Gq/11 Signaling Pathway (Associated with 5-HT2 Receptors)

Activation of 5-HT2 family receptors typically leads to the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). An antagonist like Chlorcyclizine would be expected to block these downstream events.

cAMP Signaling Pathway (Associated with 5-HT1, 5-HT4, 5-HT6, 5-HT7 Receptors)

Serotonin receptors can also couple to Gi/o or Gs proteins, which inhibit or stimulate adenylyl cyclase, respectively, thereby decreasing or increasing intracellular cyclic AMP (cAMP) levels. For example, 5-HT1 receptors are typically coupled to Gi/o, and their activation leads to a decrease in cAMP. An antagonist would prevent this effect.

Experimental Workflow Visualization

The overall process for characterizing the antiserotonergic effects of this compound can be visualized as a workflow diagram.

Conclusion

This technical guide provides a comprehensive framework for the detailed investigation of the antiserotonergic properties of this compound. The outlined experimental protocols for receptor binding and functional assays are standard methodologies in pharmacology that will yield the quantitative data necessary to construct a complete antagonist profile. The visualization of the relevant signaling pathways and the overall experimental workflow serves to guide the research process. The generation of this currently unavailable data will be a valuable contribution to the understanding of the complete pharmacological profile of this compound and may inform future drug development efforts.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Chlorcyclizine - Wikipedia [en.wikipedia.org]

- 3. Chlorcyclizine | C18H21ClN2 | CID 2710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Schild regression analysis of antidepressant and bicuculline antagonist effects at the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorcyclizine Hydrochloride: A Technical Guide for Zika Virus Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Zika virus (ZIKV), a mosquito-borne flavivirus, as a global public health concern has underscored the urgent need for effective antiviral therapies. ZIKV infection is linked to severe neurological complications, most notably congenital microcephaly in newborns. In the quest for rapid therapeutic solutions, drug repurposing—screening existing FDA-approved drugs for new activities—has become a vital strategy. Among the candidates identified through such efforts against related viruses is Chlorcyclizine (B1668710) Hydrochloride (CCZ), a first-generation antihistamine. This technical guide provides a comprehensive overview of CCZ as a potential agent for Zika virus research, detailing its mechanism of action, relevant efficacy data from related flaviviruses, and detailed experimental protocols.

Mechanism of Action

While direct research on Chlorcyclizine's mechanism against Zika virus is limited, extensive studies on its potent activity against Hepatitis C Virus (HCV), another member of the Flaviviridae family, provide a strong hypothetical framework. The primary antiviral action of CCZ is the inhibition of an early stage of the viral lifecycle, specifically viral entry into the host cell.[1]

Studies have demonstrated that CCZ directly targets the HCV E1 envelope glycoprotein.[2] By binding to a hydrophobic pocket adjacent to the putative fusion peptide of E1, CCZ interferes with the low pH-dependent membrane fusion process within the endosome.[2] This action prevents the release of the viral genome into the cytoplasm, effectively halting the infection before it can begin.[3][4] Given the conserved nature of the entry and fusion mechanisms among flaviviruses, it is highly probable that CCZ employs a similar mechanism against Zika virus.[5]

Signaling and Process Visualization

To visually represent the processes involved in ZIKV infection and the potential intervention by Chlorcyclizine, the following diagrams have been generated.

Quantitative Data Presentation

As of the latest literature review, specific quantitative data for Chlorcyclizine Hydrochloride against Zika virus has not been prominently published. However, the well-documented efficacy against Hepatitis C Virus (HCV) provides a valuable reference for its potential potency within the Flaviviridae family.[1]

Table 1: In Vitro Antiviral Activity of Chlorcyclizine (CCZ) and Analogs against Hepatitis C Virus (HCV)

| Compound | HCV Genotype | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

|---|---|---|---|---|

| Chlorcyclizine (CCZ) | 2a (JFH-1) | 0.026 | >31.6 | >1215 |

| (R)-CCZ | 2a (JFH-1) | 0.027 | >31.6 | >1170 |

| (S)-CCZ | 2a (JFH-1) | 0.025 | >31.6 | >1264 |

| Nor-CCZ (Metabolite) | 2a (JFH-1) | 0.028 | 1.8 | 64 |

Data sourced from He et al., Science Translational Medicine (2015). EC₅₀ (Half-maximal Effective Concentration) and CC₅₀ (Half-maximal Cytotoxic Concentration) were determined in Huh7.5.1 cells.[1]

Experimental Protocols

The following protocols are detailed methodologies for key experiments to assess the antiviral activity of compounds like this compound against Zika virus.

Cell Lines and Virus Strains

-

Cell Lines:

-

Vero cells (ATCC CCL-81): African green monkey kidney cells, highly permissive to ZIKV infection and commonly used for viral titration and plaque assays due to their deficient interferon response.[6]

-

Huh-7 cells: Human hepatoma cells, also permissive to ZIKV and relevant for studying liver tropism.

-

SNB-19 cells: Human glioblastoma cells, relevant for studying neurotropism.[7]

-

-

Virus Strains:

Cytotoxicity Assay (CC₅₀ Determination)

This assay determines the concentration of the compound that is toxic to the host cells.

-

Cell Seeding: Seed Vero or other chosen cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[6]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO).

-

Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the antiviral assay.[6]

-

Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or Neutral Red) to each well according to the manufacturer's instructions.[6][7]

-

Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[9]

Antiviral Activity Assay (EC₅₀ Determination)

This protocol uses a cytopathic effect (CPE) inhibition assay.

-

Cell Seeding: Seed Vero cells in a 96-well plate as described for the cytotoxicity assay.

-

Infection and Treatment: Infect the confluent cell monolayers with a ZIKV strain at a specific Multiplicity of Infection (MOI), for example, MOI = 0.5.[7]

-

Compound Addition: Immediately after infection, add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plates for 72 hours at 37°C or until a significant cytopathic effect (e.g., cell rounding and detachment) is observed in the virus control wells.[6]

-

CPE Quantification: Quantify cell viability using a reagent like Neutral Red or by staining the remaining adherent cells with crystal violet.[6]

-

Data Analysis: Calculate the EC₅₀ value, which is the compound concentration required to inhibit the virus-induced CPE by 50%.

Plaque Reduction Neutralization Test (PRNT)

This "gold standard" assay quantifies the reduction in infectious virus particles.

-

Cell Seeding: Seed Vero cells in 12-well or 24-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Prepare serial dilutions of CCZ. Mix each dilution with a standardized amount of ZIKV (e.g., 50-100 plaque-forming units or PFU) and incubate for 1 hour at 37°C.

-

Infection: Add the virus-compound mixture to the washed cell monolayers and allow adsorption for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., media containing 1% methylcellulose (B11928114) or agarose) to restrict virus spread and form localized plaques.

-

Incubation: Incubate the plates for 4-5 days until plaques are visible.

-

Visualization and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control for each compound concentration to determine the EC₅₀.

Conclusion

This compound presents a compelling case for investigation as a repurposed drug for Zika virus. Its well-documented mechanism as a flavivirus entry inhibitor, specifically targeting the viral fusion step in HCV, provides a strong rationale for its potential efficacy against ZIKV. While direct in vitro and in vivo data against ZIKV are needed, the established safety profile, affordability, and potent anti-HCV activity make CCZ a high-priority candidate for further research. The protocols and data presented in this guide offer a foundational framework for scientists to design and execute studies aimed at validating and characterizing the anti-Zika virus activity of this compound.

References

- 1. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Khan Academy [khanacademy.org]

- 5. Flavivirus Entry Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Viral polymerase inhibitors T-705 and T-1105 are potential inhibitors of Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Zika Viral Titer Assay for Rapid Screening of Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of anti-Zika virus activities of broad-spectrum antivirals and NIH clinical collection compounds using a cell-based, high-throughput screen assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral activity of lycorine against Zika virus in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Repurposing Chlorcyclizine Hydrochloride for Ebola Virus Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ebola virus (EBOV) continues to pose a significant global health threat, necessitating the rapid development of effective therapeutics. Drug repurposing represents a promising strategy to expedite this process. This technical guide focuses on the potential of Chlorcyclizine Hydrochloride (CCZ), a first-generation antihistamine, as a candidate for EBOV treatment. Evidence suggests that CCZ inhibits EBOV entry into host cells, a critical step in the viral lifecycle. This document provides a comprehensive overview of the mechanism of action, available efficacy data, detailed experimental protocols for in vitro assays, and visualizations of the relevant biological pathways and experimental workflows to support further research and development efforts in this area.

Introduction

Ebola virus disease (EVD) is a severe, often fatal illness in humans. The 2014-2016 outbreak in West Africa underscored the urgent need for effective medical countermeasures. The traditional drug development pipeline is a lengthy and costly process. Repurposing existing drugs with established safety profiles, such as this compound, offers a more rapid path to potential therapeutic interventions. CCZ, a piperazine (B1678402) derivative, has been identified in high-throughput screening campaigns as an inhibitor of EBOV entry. Its proposed mechanism of action involves direct interaction with the EBOV glycoprotein (B1211001) (GP), preventing the virus from entering host cells.

Mechanism of Action: Inhibition of Ebola Virus Entry

The primary mechanism by which this compound is believed to exert its anti-Ebola virus activity is through the blockade of viral entry into the host cell. The entry of EBOV is a multi-step process that represents a key target for antiviral intervention.

The EBOV glycoprotein (GP), a trimer of GP1 and GP2 subunits on the viral surface, mediates attachment to the host cell and subsequent fusion of the viral and host cell membranes. Following attachment, the virus is internalized into the cell through macropinocytosis, a form of endocytosis. Inside the endosome, host proteases, such as cathepsins, cleave the GP1 subunit. This cleavage exposes the receptor-binding site on GP1, which then interacts with the endosomal/lysosomal protein Niemann-Pick C1 (NPC1). This interaction is a critical trigger for the fusion of the viral envelope with the endosomal membrane, a process mediated by the GP2 subunit, leading to the release of the viral ribonucleoprotein complex into the cytoplasm.

Docking studies have suggested that first-generation antihistamines, including chlorcyclizine, may directly bind to the EBOV glycoprotein.[1] This interaction is thought to interfere with the conformational changes required for membrane fusion within the endosome, thereby halting the infection process at an early stage.

Quantitative Efficacy Data

High-throughput screening of FDA-approved drugs using an Ebola virus-like particle (VLP) entry assay has identified several antihistamines, including chlorcyclizine, as inhibitors of viral entry.[1]

| Compound | Assay Type | Cell Line | IC50 (µM) (approx.) | Selectivity Index (SI) | Reference |

| This compound | Ebola VLP Entry Assay | HeLa | ~2.5 | >10 | Kouznetsova et al., 2014[1] |

Note: The IC50 value is estimated from the dose-response curve presented in the referenced publication. The selectivity index, a ratio of cytotoxicity to antiviral activity, being greater than 10 suggests that the observed viral inhibition is not due to general cell toxicity. Further studies are required to determine precise IC50 and EC50 values against live Ebola virus.

Experimental Protocols

In Vitro Efficacy: Ebola Virus-Like Particle (VLP) Entry Assay

This assay provides a safe and effective method for screening potential EBOV entry inhibitors in a Biosafety Level 2 (BSL-2) laboratory. The assay utilizes VLPs that mimic the entry process of live EBOV but are non-replicating.

Materials:

-

Ebola VLPs: Composed of the EBOV glycoprotein (GP) and a fusion protein of the matrix protein VP40 and beta-lactamase (Bla).

-

Target Cells: HeLa cells are commonly used.

-

CCF2-AM: A fluorescent substrate for beta-lactamase.

-

Test Compound: this compound.

-

Assay Plates: 1536-well or 384-well plates.

-

ATP Content Assay Kit: For measuring cytotoxicity.

Methodology:

-

Cell Plating: Seed HeLa cells into the assay plates and incubate overnight to allow for cell adherence.

-

Compound Addition: Add the test compound (this compound) at various concentrations to the cells and incubate for a defined period (e.g., 1 hour).

-

VLP Infection: Add the Ebola VLPs to the wells containing the cells and the test compound.

-

Incubation: Incubate the plates to allow for VLP entry into the cells.

-

Substrate Loading: Add the CCF2-AM substrate to the cells. This substrate can cross the cell membrane.

-

Detection: In healthy, uninfected cells, CCF2-AM is cleaved by cellular esterases, resulting in a green fluorescent product. If the VLPs have successfully entered the cells, the beta-lactamase fused to VP40 will cleave the CCF2-AM substrate, causing a shift in fluorescence from green to blue. The ratio of blue to green fluorescence is measured using a plate reader.

-

Data Analysis: The inhibition of VLP entry is calculated based on the reduction in the blue/green fluorescence ratio in the presence of the test compound compared to untreated controls. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., ATP content assay) is performed to determine the concentration of the test compound that is toxic to the cells (CC50). The selectivity index (SI = CC50/IC50) is then calculated.

In Vivo Efficacy: Murine Model of Ebola Virus Disease (General Protocol)

While specific in vivo studies for this compound in the context of Ebola virus were not identified, a general methodology for testing potential therapeutics in a mouse model of EVD is provided below. Mouse-adapted strains of EBOV are used to induce a lethal disease in mice that recapitulates key aspects of human EVD.

Materials:

-

Animal Model: Immunocompromised mice (e.g., STAT1 knockout mice) or mice susceptible to mouse-adapted EBOV strains.

-

Virus: Mouse-adapted Ebola virus.

-

Test Compound: this compound formulated for in vivo administration.

-